molecular formula C9H6N4O2 B182209 1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione CAS No. 127801-83-6

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione

Cat. No. B182209
M. Wt: 202.17 g/mol
InChI Key: UMJQZOCJROWRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione” is a derivative of quinazolinone . Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry .


Synthesis Analysis

Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazoline-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .


Molecular Structure Analysis

The molecular structure of “1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione” and its derivatives can be inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .

properties

IUPAC Name

2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-8-4-2-1-3-5-6(4)7(12-13-8)11-9(15)10-5/h1-3H,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJQZOCJROWRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=O)NC3=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562508
Record name 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione

CAS RN

127801-83-6
Record name 1H-Pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.